
(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H14Cl2O3 . It has a molecular weight of 337.2g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a prop-2-en-1-one group attached to a 3,4-dichlorophenyl group and a 2,4-dimethoxyphenyl group .科学的研究の応用
Mechanisms of Bond Cleavage and Acidolysis in Lignin Model Compounds
The study by Yokoyama (2015) revisits the mechanisms of β-O-4 bond cleavage during the acidolysis of lignin model compounds, highlighting the different reaction pathways in C6-C2 and C6-C3 type model compounds. The presence of a γ-hydroxymethyl group significantly influences the reaction mechanism, with the hydride transfer mechanism playing a critical role in the acidolysis process. This research provides insight into the complex chemical reactions involved in lignin degradation, which is essential for the development of efficient processes for lignin valorization and the sustainable production of chemicals and fuels from biomass. T. Yokoyama, 2015.
Impact of Organochlorine Compounds on Aquatic Environments
Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2,4-dichlorophenol, on the aquatic environment. Their review of scientific data concluded that chlorophenols exert moderate toxic effects on mammalian and aquatic life, with the potential for significant toxicity upon long-term exposure. This research is crucial for understanding the environmental consequences of organochlorine compound contamination and for guiding the development of strategies to mitigate their impact on ecosystems. K. Krijgsheld & A. D. Gen, 1986.
Global Trends in 2,4-D Herbicide Toxicity Research
Zuanazzi, Ghisi, and Oliveira (2020) conducted a scientometric review to analyze global trends and gaps in studies on the toxicity and mutagenicity of the 2,4-D herbicide. Their work provides a comprehensive overview of the research landscape, identifying key areas of focus such as occupational risk, neurotoxicity, resistance or tolerance to herbicides, and the effects on non-target aquatic species. This analysis is essential for directing future research efforts toward understanding the environmental and health impacts of 2,4-D and for developing effective mitigation strategies. Natana Raquel Zuanazzi et al., 2020.
特性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)5-8-16(20)12-4-7-14(18)15(19)9-12/h3-10H,1-2H3/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZPSHGRCENCN-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

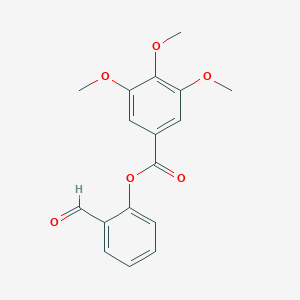
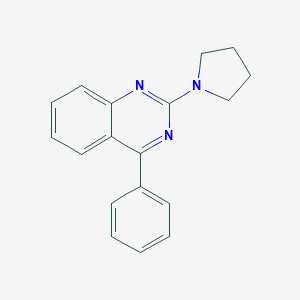
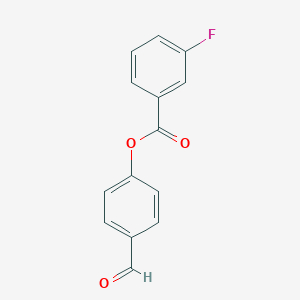
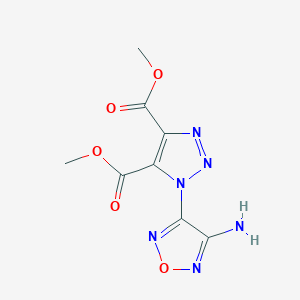

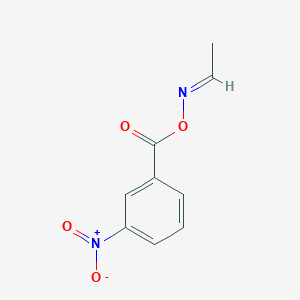

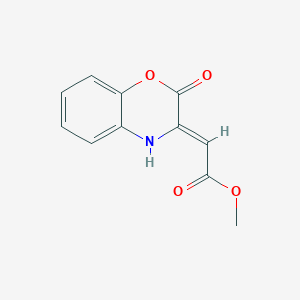
![1-{N-[(anilinocarbonyl)oxy]ethanimidoyl}-4-methylbenzene](/img/structure/B411860.png)
![4-({[(Anilinocarbonyl)oxy]imino}methyl)-1-methoxy-2-nitrobenzene](/img/structure/B411862.png)
![N-[4-(3-{3-nitrophenyl}acryloyl)phenyl]acetamide](/img/structure/B411863.png)
![diethoxy-[(Z)-2-methylsulfanyl-1-(2,4,6-trichlorophenyl)ethenoxy]-sulfanylidene-lambda5-phosphane](/img/structure/B411864.png)
![2-{2-oxo-2-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]ethyl}-17-octadecenoic acid](/img/structure/B411866.png)
